molecular formula C18H17NO5S B2869566 Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1706326-47-7

Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Katalognummer B2869566
CAS-Nummer: 1706326-47-7
Molekulargewicht: 359.4
InChI-Schlüssel: ZQMSDTAHBMHBND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis pathway for Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves the reaction of 3-(phenylsulfonyl)pyrrolidine with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of a base to form the desired product. The reaction steps include dissolving 3-(phenylsulfonyl)pyrrolidine in a suitable solvent (e.g. dichloromethane), adding a base (e.g. triethylamine) to the solution, slowly adding benzo[d][1,3]dioxole-5-carboxylic acid chloride to the reaction mixture while stirring at room temperature, allowing the reaction to proceed for several hours, quenching the reaction mixture with water, extracting the product with a suitable organic solvent (e.g. ethyl acetate), and purifying the product by column chromatography or other suitable method.


Molecular Structure Analysis

The molecular structure of Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry of the compound are reported .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A series of compounds containing the benzo[d][1,3]dioxol-5-yl group have been synthesized and evaluated for their anticancer properties. These compounds have shown promising activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM). The structure–activity relationship studies have led to the identification of analogs with potent inhibitory concentrations (IC50 values) in the nanomolar range, indicating their potential as effective anticancer agents .

Tubulin Polymerization Inhibition

The benzo[d][1,3]dioxol-5-yl moiety is part of a privileged structural motif found in molecules that exhibit a broad spectrum of biological activities. Compounds with this motif have been designed to target tubulin polymerization, a well-known mechanism for anticancer agents. By modulating microtubule assembly, these compounds can cause mitotic blockade and cell apoptosis, offering a pathway for the development of new anticancer therapies .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies of these compounds have revealed that they can induce cell cycle arrest at the S phase and trigger apoptosis in cancer cells. This dual action enhances their potential as anticancer agents, as they can both halt the proliferation of cancer cells and promote their programmed cell death .

Selectivity for Cancer Cells

The compounds containing the benzo[d][1,3]dioxol-5-yl group have demonstrated good selectivity between cancer cells and normal cells. This selectivity is crucial for reducing the side effects of chemotherapy and improving the quality of life for patients undergoing cancer treatment .

Antitumor Activity Against Specific Cancer Cell Lines

Some derivatives of benzo[d][1,3]dioxol-5-yl have shown potent growth inhibition properties with IC50 values generally below 5 μM against specific human cancer cell lines such as HeLa, A549, and MCF-7. This indicates their potential as targeted therapies for these particular types of cancer .

Apoptosis and Cell Cycle Analysis

Preliminary investigations into the mechanism of the inhibitory effect of these compounds include morphological analysis by dual AO/EB staining and Hoechst 33342 staining, as well as cell apoptosis and cycle assessment by FACS analysis. These studies provide insights into how the compounds interact with cancer cells at a cellular level, which is essential for the development of more refined anticancer drugs .

Potential for Further Optimization

The benzo[d][1,3]dioxol-5-yl group serves as a template for further optimization to afford more active analogs. By understanding the structure–activity relationships of indole anticancer molecules, researchers can modify these compounds to enhance their efficacy and reduce toxicity .

Design and Synthesis Based on Antitubulin Agents

The design and synthesis of new compounds with the benzo[d][1,3]dioxol-5-yl group are often based on the structures of antitubulin agents. This approach leverages the known mechanisms of action of existing drugs to create new molecules that can potentially offer improved outcomes for cancer patients .

Zukünftige Richtungen

The compound may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . It has potential applications in various research fields, including neuroscience, cancer research, and drug discovery.

Eigenschaften

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c20-18(13-6-7-16-17(10-13)24-12-23-16)19-9-8-15(11-19)25(21,22)14-4-2-1-3-5-14/h1-7,10,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMSDTAHBMHBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.